1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283109-43-2
VCID: VC2923278
InChI: InChI=1S/C13H14N2O3S/c1-2-18-9-3-4-10-11(5-9)19-13(14-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS No.: 1283109-43-2

Cat. No.: VC2923278

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid - 1283109-43-2

Specification

CAS No. 1283109-43-2
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name 1-(6-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C13H14N2O3S/c1-2-18-9-3-4-10-11(5-9)19-13(14-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)
Standard InChI Key ZITAINHUNXRGAB-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identification and Nomenclature

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms. The compound is also known by its systematic name: 3-azetidinecarboxylic acid, 1-(6-ethoxy-2-benzothiazolyl) . This nomenclature highlights its core structural components: an azetidine ring bearing a carboxylic acid group at position 3, connected to a benzothiazole moiety that features an ethoxy substituent at position 6.

Structural Features

The molecular structure of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid consists of three key components:

  • A benzothiazole heterocycle with an ethoxy group at the 6-position

  • An azetidine four-membered ring

  • A carboxylic acid functional group attached to the azetidine ring

The molecular formula of this compound is C₁₃H₁₄N₂O₃S, with a molecular weight that can be calculated based on its atomic composition . The structure features several reactive sites, including the carboxylic acid group, which can participate in typical acid-base chemistry and derivatization reactions.

Physicochemical Properties

Based on its structural characteristics, several physicochemical properties can be attributed to 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:

PropertyValue/CharacteristicSignificance
Molecular FormulaC₁₃H₁₄N₂O₃SDefines elemental composition
SMILES NotationO=C(O)C1CN(C2=NC=3C=CC(OCC)=CC3S2)C1Provides standardized structural representation
InChIInChI=1S/C13H14N2O3S/c1-2-18-9-3-4-10-11(5-9)19-13(14-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)Unique chemical identifier
InChI KeyZITAINHUNXRGAB-UHFFFAOYSA-NCondensed digital representation
Functional GroupsCarboxylic acid, ether, heterocyclesDetermines reactivity patterns
SolubilityEnhanced by ethoxy groupInfluences pharmacokinetic behavior

The ethoxy substituent on the benzothiazole ring is expected to enhance the compound's solubility in organic solvents while maintaining some level of lipophilicity . This balanced solubility profile could be advantageous for pharmaceutical applications, allowing for improved drug formulation and delivery.

Structural Significance and Conformational Analysis

Azetidine Ring

The four-membered azetidine ring adds considerable structural complexity to the compound. Azetidines are characterized by ring strain due to their small size, which can impart unique conformational properties and reactivity patterns. In 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, the azetidine ring is connected to both the benzothiazole moiety and the carboxylic acid functional group, creating a structured arrangement that may affect the compound's conformational flexibility and binding characteristics .

Carboxylic Acid Functionality

The carboxylic acid group at position 3 of the azetidine ring provides an important functional handle for potential modifications and derivatizations. This group can participate in acid-base equilibria, esterification, amidation, and other transformations, opening up possibilities for structural elaboration and optimization of biological activity . The carboxylic acid functionality also introduces hydrogen-bonding capabilities that may be crucial for interactions with biological targets.

Comparative Analysis with Structural Analogs

Related Benzothiazole Derivatives

Several structural analogs of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been identified and characterized. Comparing these compounds provides insights into structure-activity relationships and potential optimization strategies.

CompoundStructural DifferenceCAS NumberPotential Impact
1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acidEthyl vs. Ethoxy at position 61283107-97-0Modified solubility and lipophilicity
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acidTrifluoromethoxy vs. Ethoxy1283108-30-4Increased metabolic stability and altered electronic properties

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity Profile

Based on its structural features, 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is expected to exhibit the following reactivity patterns:

  • Carboxylic acid chemistry, including esterification, amidation, and salt formation

  • Nucleophilic substitution at the ethoxy group under appropriate conditions

  • Ring-opening reactions of the strained azetidine under forcing conditions

  • Electrophilic aromatic substitution on the benzothiazole ring, with regioselectivity influenced by existing substituents

These reactivity patterns provide opportunities for structural modification and optimization of properties for specific applications.

Analytical Characterization

Spectroscopic Identification

The structural identification of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be accomplished through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the azetidine protons, the aromatic protons of the benzothiazole ring, and the ethoxy group.

  • Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid functionality (O-H stretching, C=O stretching) and the C-O-C stretching of the ethoxy group.

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns specific to the structural features of the compound.

Chromatographic Analysis

For purification and quantitative analysis, chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable tools. The presence of both aromatic and carboxylic acid functionalities provides useful UV absorption properties for detection in these techniques.

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